molecular formula C16H25NO2 B068179 2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol CAS No. 160133-33-5

2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol

Cat. No.: B068179
CAS No.: 160133-33-5
M. Wt: 263.37 g/mol
InChI Key: YKUVZEGONPYNPE-UHFFFAOYSA-N
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Description

2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol is a chemical compound with the molecular formula C16H25NO2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to two ethanol groups

Scientific Research Applications

2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol” advises against its use for medicinal, household, or other uses . In case of exposure, it recommends rinsing with pure water for at least 15 minutes and consulting a doctor . It also suggests wearing tightly fitting safety goggles, fire/flame-resistant and impervious clothing, and handling with gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: Lacks the ethanol groups and has different chemical properties.

    2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol derivatives: Compounds with similar structures but different functional groups attached to the piperidine ring.

Uniqueness

2,2’-(1-Benzylpiperidine-4,4-diyl)diethanol is unique due to the presence of both benzyl and ethanol groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[1-benzyl-4-(2-hydroxyethyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c18-12-8-16(9-13-19)6-10-17(11-7-16)14-15-4-2-1-3-5-15/h1-5,18-19H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUVZEGONPYNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCO)CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571109
Record name 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160133-33-5
Record name 2,2'-(1-Benzylpiperidine-4,4-diyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of LAH (656 mg, 17.3 mmol, 3.0 eq) in THF (50 ml) was added dropwise diethyl 2,2′-(1-benzylpiperidine-4,4-diyl)diacetate (2 g, 5.76 mmol) in THF (10 ml) at 0° C. The reaction mixture was stirred at room temperature overnight. The reaction was quenched with THF/water (0.7 ml water in 7 ml THF). Then the mixture was stirred for 1 h at room temperature, filtered through celite and concentrated to dryness to yield the desired compound. The crude product was used directly in next step without further purification. Yield: 80%
Name
Quantity
656 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of lithium aluminum hydride (0.76 g) in tetrahydrofuran (120 mL) was added a solution of diethyl 1-benzylpiperidine-4,4-diacetate (3.47 g) in tetrahydrofuran (10 mL) dropwise. The ice bath was removed and the reaction solution was stirred at room temperature for 1 hour. The reaction solution was again ice-cooled, to which water (0.76 mL), a 15% aqueous sodium hydroxide solution (0.76 mL) and water (2.28 mL) were added successively. The substance thus separated out was filtered off with Celite. The filtrate was concentrated under reduced pressure to give the title compound (ca. 2.63 g). This product was subjected to the subsequent step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 2
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 3
Reactant of Route 3
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 4
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2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 5
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol
Reactant of Route 6
2,2'-(1-Benzylpiperidine-4,4-diyl)diethanol

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